molecular formula C24H20N4O3S B3017616 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1235035-75-2

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B3017616
CAS RN: 1235035-75-2
M. Wt: 444.51
InChI Key: KTQLOAOFGVFHPZ-UHFFFAOYSA-N
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Description

The compound "2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide" is a derivative of phenylacetamide, which is a functional group characterized by the presence of an acetyl group (a methyl group attached to a carbonyl) linked to a phenyl group. This compound is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heterocyclic amines. For instance, the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives involves acetylation and subsequent reactions with different amines or thiols . Similarly, the synthesis of benzothiazole derivatives bearing different heterocyclic rings starts with a reaction between an amine and a thiol, followed by acetylation and further functionalization . These methods suggest that the synthesis of the compound would likely involve a similar strategy, starting with the appropriate imidazole derivative and introducing the benzyl and nitrophenyl groups through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including 1H NMR, FTIR, MS, and elemental analysis . The presence of imidazole and benzothiazole rings in these compounds indicates a complex molecular structure with multiple sites for potential protonation, as evidenced by the determination of pKa values in related studies . The molecular structure of the compound would be expected to show similar complexity, with potential interactions between the imidazole ring and the nitrophenyl and benzyl substituents.

Chemical Reactions Analysis

The chemical reactivity of phenylacetamide derivatives is influenced by the substituents on the aromatic rings. For example, the introduction of heterocyclic rings such as imidazole or pyridyl can significantly affect the binding affinity of these compounds to biological receptors . The presence of a nitro group in the compound suggests that it could undergo reduction to an amino group, which could further modify its chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The acidity constants (pKa values) of these compounds can vary significantly depending on the nature of the substituents on the imidazole and benzothiazole rings . The intermolecular interactions, such as C–H…π contacts, can stabilize the crystal structure of these compounds, as seen in related studies . The compound would likely exhibit similar properties, with its physical state, solubility, and stability being influenced by the specific configuration of its substituents.

Scientific Research Applications

Antibacterial Agents

Several derivatives of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide have been synthesized for use as antibacterial agents. These compounds demonstrate significant activity against bacteria, highlighting their potential in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Activity

Studies on derivatives of this compound show promising results in anticonvulsant activity, particularly against seizures induced by maximal electroshock (MES). One specific derivative, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, demonstrated notable effectiveness in this domain (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidant for Base Oil

Certain benzimidazole derivatives, including variations of this compound, have been studied for their effectiveness as antioxidants in base stock oil. Their inhibition efficiency was determined by studying the oxidation stability of the local base oil (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Antitumor Activity

Research has been conducted on the antitumor activity of derivatives of this compound. Specific derivatives showed considerable anticancer activity against some cancer cell lines, making them promising candidates for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Agents

Some derivatives have been synthesized with a focus on their antimicrobial and antioxidant properties. These compounds have shown potent anti-microbial activity against various bacteria and fungi, as well as exhibiting good antioxidant activity (Naraboli & Biradar, 2017).

Mechanism of Action

Target of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the benzyl, nitrophenyl, and phenylacetamide groups in this compound could influence its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could influence multiple pathways . The downstream effects would depend on the specific targets and mode of action of the compound.

properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c29-23(26-20-11-5-2-6-12-20)17-32-24-25-15-22(19-10-7-13-21(14-19)28(30)31)27(24)16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQLOAOFGVFHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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